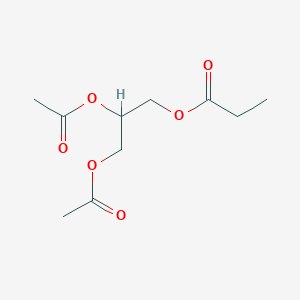
Glycerol 1-propanoate diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol 1-propanoate diacetate is an organic compound belonging to the class of triacylglycerols. It consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Glycerin-1-propanoat-diacetat beinhaltet typischerweise die Veresterung von Glycerin mit Propansäure und Essigsäure. Die Reaktion wird durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktionsbedingungen beinhalten das Erhitzen des Gemisches unter Rückfluss, um den Veresterungsprozess zu ermöglichen .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Glycerin-1-propanoat-diacetat durch einen kontinuierlichen Festbett-Reaktor erzielt werden. Dieses Verfahren beinhaltet die katalytische Umwandlung von Glycerin zu 1-Propanol unter Verwendung von Zirkoniumphosphat und unterstützten Rutheniumkatalysatoren. Der Prozess umfasst die Dehydratisierung von Glycerin zu Acrolein, gefolgt von der Hydrierung von Acrolein zu 1-Propanol .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycerin-1-propanoat-diacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.
Substitution: Estergruppen in der Verbindung können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Propansäure und Essigsäure.
Reduktion: Propanol und Glycerin.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
Glycerin-1-propanoat-diacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihre Auswirkungen auf biologische Systeme untersucht.
Medizin: Die Forschung untersucht ihre möglichen therapeutischen Anwendungen und ihre Rolle in Arzneimittel-Abgabesystemen.
Industrie: Es wird bei der Herstellung von biologisch abbaubaren Polymeren und als Weichmacher in verschiedenen Materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Glycerin-1-propanoat-diacetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung entfaltet ihre Wirkung durch Hydrolyse, wobei Glycerin, Propansäure und Essigsäure freigesetzt werden. Diese Produkte können dann an verschiedenen biochemischen Signalwegen teilnehmen und zelluläre Prozesse und Stoffwechselfunktionen beeinflussen .
Ähnliche Verbindungen:
- Glycerin-1,2-diacetat
- Glycerin-1,3-diacetat
- Glycerin-1-propanoat
Vergleich: Glycerin-1-propanoat-diacetat ist aufgrund seines spezifischen Veresterungsmusters einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu Glycerin-1,2-diacetat und Glycerin-1,3-diacetat weist es unterschiedliche Reaktivitäts- und Stabilitätsprofile auf. Glycerin-1-propanoat hingegen fehlt die zusätzliche Acetylgruppe, was es in bestimmten Anwendungen weniger vielseitig macht .
Wirkmechanismus
The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing hydrolysis to release glycerol, propanoic acid, and acetic acid. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
- Glycerol 1,2-diacetate
- Glycerol 1,3-diacetate
- Glycerol 1-propanoate
Comparison: Glycerol 1-propanoate diacetate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Compared to glycerol 1,2-diacetate and glycerol 1,3-diacetate, it has different reactivity and stability profiles. Glycerol 1-propanoate, on the other hand, lacks the additional acetyl groups, making it less versatile in certain applications .
Eigenschaften
CAS-Nummer |
132322-44-2 |
|---|---|
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2,3-diacetyloxypropyl propanoate |
InChI |
InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
LVONJPHZHFUJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















